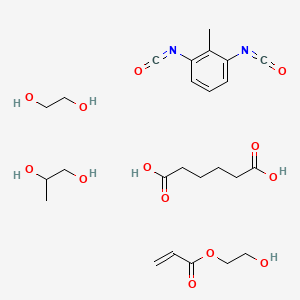
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol
描述
The compound “1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol” is a complex mixture of several distinct chemical entities, each with unique properties and applications. This compound is a combination of aromatic isocyanates, diols, dicarboxylic acids, acrylates, and glycols, making it a versatile material in various fields of chemistry, biology, medicine, and industry.
属性
CAS 编号 |
69011-31-0 |
|---|---|
分子式 |
C25H38N2O13 |
分子量 |
574.6 g/mol |
IUPAC 名称 |
1,3-diisocyanato-2-methylbenzene;ethane-1,2-diol;hexanedioic acid;2-hydroxyethyl prop-2-enoate;propane-1,2-diol |
InChI |
InChI=1S/C9H6N2O2.C6H10O4.C5H8O3.C3H8O2.C2H6O2/c1-7-8(10-5-12)3-2-4-9(7)11-6-13;7-5(8)3-1-2-4-6(9)10;1-2-5(7)8-4-3-6;1-3(5)2-4;3-1-2-4/h2-4H,1H3;1-4H2,(H,7,8)(H,9,10);2,6H,1,3-4H2;3-5H,2H2,1H3;3-4H,1-2H2 |
InChI 键 |
UNPLUXUTAIUKEA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
规范 SMILES |
CC1=C(C=CC=C1N=C=O)N=C=O.CC(CO)O.C=CC(=O)OCCO.C(CCC(=O)O)CC(=O)O.C(CO)O |
其他CAS编号 |
69011-31-0 |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
1,3-diisocyanato-2-methylbenzene: This compound is synthesized by the phosgenation of 2,6-diaminotoluene.
Ethane-1,2-diol:
Hexanedioic acid:
2-hydroxyethyl prop-2-enoate:
Propane-1,2-diol:
Industrial Production Methods
1,3-diisocyanato-2-methylbenzene: Industrial production involves large-scale phosgenation processes with stringent safety measures due to the toxic nature of phosgene.
Ethane-1,2-diol: Produced in large quantities for use in antifreeze and polyester manufacturing.
Hexanedioic acid: Industrially produced via the oxidation of cyclohexane in the presence of air and nitric acid.
2-hydroxyethyl prop-2-enoate: Manufactured through continuous esterification processes in the presence of acid catalysts.
Propane-1,2-diol: Produced on a large scale using propylene oxide and water under controlled conditions.
化学反应分析
Types of Reactions
1,3-diisocyanato-2-methylbenzene: Undergoes addition reactions with alcohols and amines to form urethanes and ureas.
Ethane-1,2-diol: Participates in oxidation reactions to form oxalic acid and glycolic acid.
Hexanedioic acid: Undergoes esterification reactions to form esters used in polymer production.
2-hydroxyethyl prop-2-enoate: Polymerizes in the presence of radical initiators to form polyacrylates.
Propane-1,2-diol: Oxidized to lactic acid and pyruvic acid under specific conditions.
Common Reagents and Conditions
1,3-diisocyanato-2-methylbenzene: Reacts with alcohols and amines under mild conditions.
Ethane-1,2-diol: Oxidized using potassium permanganate or nitric acid.
Hexanedioic acid: Esterified using alcohols in the presence of acid catalysts.
2-hydroxyethyl prop-2-enoate: Polymerized using radical initiators like benzoyl peroxide.
Propane-1,2-diol: Oxidized using periodic acid or manganese dioxide.
Major Products
1,3-diisocyanato-2-methylbenzene: Urethanes and ureas.
Ethane-1,2-diol: Oxalic acid, glycolic acid.
Hexanedioic acid: Nylon, esters.
2-hydroxyethyl prop-2-enoate: Polyacrylates.
Propane-1,2-diol: Lactic acid, pyruvic acid.
科学研究应用
1,3-diisocyanato-2-methylbenzene: Used in the production of polyurethanes for foams, coatings, and adhesives.
Ethane-1,2-diol: Utilized as a coolant and antifreeze, and in the production of polyester fibers.
Hexanedioic acid: Key component in the manufacture of nylon-6,6 and as a plasticizer.
2-hydroxyethyl prop-2-enoate: Employed in the synthesis of hydrogels, adhesives, and coatings.
Propane-1,2-diol: Used as a solvent, in pharmaceuticals, and as a humectant in cosmetics.
作用机制
1,3-diisocyanato-2-methylbenzene: Reacts with nucleophiles like alcohols and amines to form stable urethane and urea linkages.
Ethane-1,2-diol: Acts as a nucleophile in various organic reactions, forming esters and ethers.
Hexanedioic acid: Undergoes condensation reactions to form polyamides and polyesters.
2-hydroxyethyl prop-2-enoate: Polymerizes through radical mechanisms to form crosslinked networks.
Propane-1,2-diol: Undergoes oxidation to form various organic acids.
相似化合物的比较
1,3-diisocyanato-2-methylbenzene: Compared to other diisocyanates like toluene diisocyanate, it offers different reactivity and mechanical properties in polyurethanes.
Ethane-1,2-diol: Similar to propylene glycol but with different physical properties and toxicity.
Hexanedioic acid: Compared to other dicarboxylic acids like succinic acid, it provides higher melting points and different polymer properties.
2-hydroxyethyl prop-2-enoate: Compared to methyl methacrylate, it offers different hydrophilicity and polymerization characteristics.
Propane-1,2-diol: Similar to ethylene glycol but with different applications and safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


